molecular formula C18H23N3O5 B6571854 8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021261-51-7

8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6571854
CAS No.: 1021261-51-7
M. Wt: 361.4 g/mol
InChI Key: HOPWFOLHAOEBOV-UHFFFAOYSA-N
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Description

8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, characterized by a spiro-connected bicyclic system. The presence of the 3,4-dimethoxybenzoyl group and the triazaspirodecane core contributes to its distinct chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

The compound 8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione appears to bind to the orthosteric site of the delta opioid receptor based on docking and molecular dynamic simulation . It is selective for the delta opioid receptor over a panel of 167 other G-protein coupled receptors .

Cellular Effects

The compound has shown anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . This suggests that it may have a significant impact on cellular function, particularly in the context of pain signaling pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the delta opioid receptor. This binding is slightly biased towards G-protein signaling , which could lead to changes in gene expression and cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the 3,4-Dimethoxybenzoyl Group: This step involves the acylation of the spirocyclic intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Final Cyclization and Purification: The final product is obtained through cyclization and subsequent purification steps, including recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Large-scale production typically requires the use of automated reactors and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurodegenerative disorders.

    Industry: Utilized in the development of novel materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific structural features, such as the 3,4-dimethoxybenzoyl group and the spirocyclic core. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5/c1-4-21-16(23)18(19-17(21)24)7-9-20(10-8-18)15(22)12-5-6-13(25-2)14(11-12)26-3/h5-6,11H,4,7-10H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPWFOLHAOEBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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